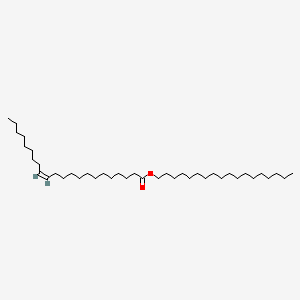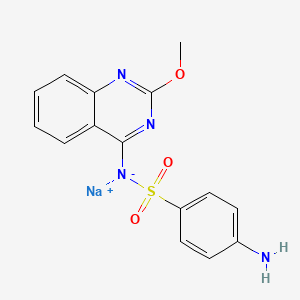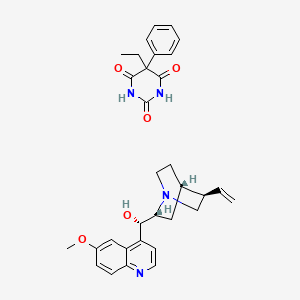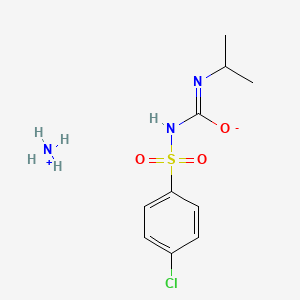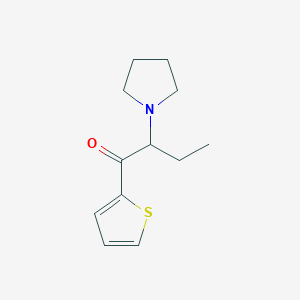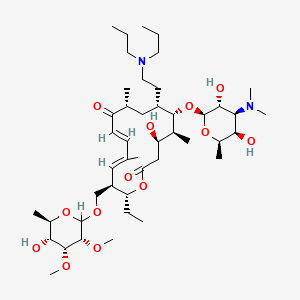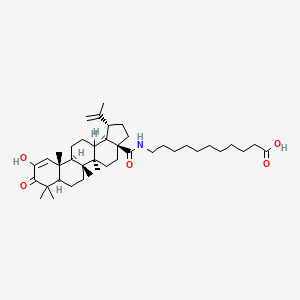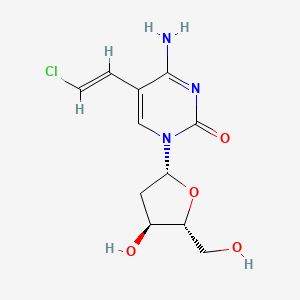
Cvdc, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cvdc, (E)- is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cvdc, (E)- typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the use of chemical vapor deposition (CVD), where precursor gases react at high temperatures to form the desired compound . This method is widely used in the semiconductor industry to produce high-quality thin films .
Industrial Production Methods: In industrial settings, Cvdc, (E)- is often produced using large-scale chemical reactors that allow for the continuous production of the compound. The process involves the careful control of temperature, pressure, and the concentration of reactants to ensure the consistent quality of the final product .
化学反応の分析
Types of Reactions: Cvdc, (E)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: Common reagents used in the reactions involving Cvdc, (E)- include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of Cvdc, (E)- depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
科学的研究の応用
Cvdc, (E)- has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a precursor for synthesizing other compounds and materials . In biology and medicine, Cvdc, (E)- is studied for its potential therapeutic effects and its role in various biochemical pathways . In industry, the compound is used in the production of high-performance materials and coatings .
作用機序
The mechanism of action of Cvdc, (E)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity, leading to various biochemical and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Cvdc, (E)- is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other derivatives of Cvdc and related chemical species that share some structural similarities . Cvdc, (E)- stands out due to its enhanced stability and reactivity, making it more suitable for certain applications .
特性
CAS番号 |
130598-17-3 |
|---|---|
分子式 |
C11H14ClN3O4 |
分子量 |
287.70 g/mol |
IUPAC名 |
4-amino-5-[(E)-2-chloroethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H14ClN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h1-2,4,7-9,16-17H,3,5H2,(H2,13,14,18)/b2-1+/t7-,8+,9+/m0/s1 |
InChIキー |
DCWUQHLHCBQOAM-PIXDULNESA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/Cl)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCl)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


